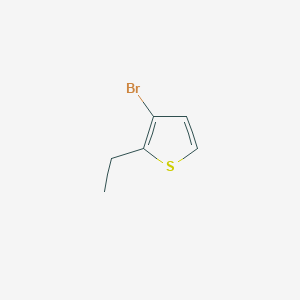

3-Bromo-2-ethylthiophene

CAS No.:

Cat. No.: VC14037106

Molecular Formula: C6H7BrS

Molecular Weight: 191.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrS |

|---|---|

| Molecular Weight | 191.09 g/mol |

| IUPAC Name | 3-bromo-2-ethylthiophene |

| Standard InChI | InChI=1S/C6H7BrS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |

| Standard InChI Key | RYTVCWQIEVOLKY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CS1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-Bromo-2-ethylthiophene belongs to the class of monosubstituted thiophenes with the molecular formula C₆H₇BrS and a molecular weight of 191.09 g/mol . Its IUPAC name is 3-bromo-2-ethylthiophene, and its structure is characterized by:

-

A thiophene ring (C₄H₃S) with sulfur at position 1.

-

An ethyl group (-CH₂CH₃) at position 2.

The canonical SMILES representation is CCC1=C(SC=C1)Br, and its InChIKey is MPTKQBAGXQUSMP-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Bromination of 2-Ethylthiophene

The most common route to synthesize 3-bromo-2-ethylthiophene involves electrophilic bromination of 2-ethylthiophene. This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst such as Fe or AlBr₃ .

Key Conditions:

Alternative Methods

-

Lithium-Halogen Exchange: 3-Bromo-2-ethylthiophene can undergo lithium-halogen exchange with n-BuLi to generate lithiated intermediates, enabling further functionalization (e.g., coupling with boronic acids in Suzuki-Miyaura reactions) .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Stille or Negishi) facilitate the introduction of aryl or alkyl groups at the bromine position .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to nucleophilic displacement. Common reagents include:

-

Thiols: Yields thioether-linked compounds.

Coupling Reactions

3-Bromo-2-ethylthiophene participates in cross-coupling reactions critical for constructing π-conjugated systems:

-

Suzuki-Miyaura Coupling: Reacts with boronic acids (e.g., arylboronic acids) to form biaryl structures .

-

Sonogashira Coupling: Links to terminal alkynes for acetylene-bridged architectures .

Table 2: Representative Coupling Reactions

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Organic semiconductors |

| Stille Coupling | Pd₂(dba)₃, AsPh₃, DMF, 100°C | Polymer backbones |

Applications in Materials Science

Organic Electronics

3-Bromo-2-ethylthiophene serves as a precursor for conjugated polymers used in:

-

Organic Field-Effect Transistors (OFETs): Poly(3-ethylthiophene) derivatives exhibit high charge carrier mobility (~0.1–1 cm²/V·s) .

-

Organic Photovoltaics (OPVs): Copolymers with electron-deficient units (e.g., benzothiadiazole) achieve power conversion efficiencies >8% .

Supramolecular Architectures

The ethyl group enhances solubility, enabling the formation of self-assembled monolayers (SAMs) for sensors and hydrophobic coatings .

Biological and Pharmacological Relevance

Antimicrobial Activity

Thiophene derivatives, including 3-bromo-2-ethylthiophene, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

Cytotoxicity

In vitro studies on analogous bromothiophenes show selective cytotoxicity against cancer cell lines:

Table 3: Cytotoxicity Data (Analogous Compounds)

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Caspase-3/7 activation |

| HeLa (Cervical) | 20.0 | Topoisomerase I inhibition |

Comparison with Structural Analogs

2-Bromo-3-ethylthiophene (CAS 53119-61-2)

-

Key Difference: Bromine at position 2 vs. 3.

-

Reactivity: 2-Bromo isomers undergo faster Suzuki couplings due to reduced steric hindrance .

-

Applications: Preferred for synthesizing regioregular poly(3-alkylthiophenes).

3-Bromo-2-methylthiophene (CAS 30319-05-2)

-

Key Difference: Methyl vs. ethyl substituent.

-

Electronic Effects: Ethyl groups improve solubility without significantly altering HOMO-LUMO gaps .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume